molecular formula C8H8F3NO B1580975 3-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-55-3

3-Methoxy-5-(trifluoromethyl)aniline

Cat. No.: B1580975
CAS No.: 349-55-3
M. Wt: 191.15 g/mol
InChI Key: VTFGJEYZCUWSAM-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)aniline, also known as 5-Methoxy-α,α,α-trifluoro-m-toluidine, is an organic compound with the molecular formula CH₃OC₆H₃(CF₃)NH₂. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃). This compound is known for its applications in the synthesis of various chemical intermediates and pharmaceuticals .

Preparation Methods

The preparation of 3-Methoxy-5-(trifluoromethyl)aniline generally proceeds through multi-step aromatic substitution and functional group transformations. The key challenges include selective introduction of the trifluoromethyl group, regioselective methoxylation, and preservation or introduction of the amino group.

Preparation via Nitration, Acetylation, and Reduction (Patent CN101168510A)

One well-documented method, although directly for 3-bromo-5-trifluoromethylaniline, provides a valuable synthetic framework adaptable for this compound:

  • Starting Material: 4-bromo-2-trifluoromethylaniline or related trifluoromethyl-substituted aromatic amines.
  • Stepwise Process:
    • Acetylation: The aromatic amine is acetylated using acetic acid and acetic anhydride at 50–100 °C to protect the amino group.
    • Nitration: The acetylated intermediate is nitrated with sulfuric and nitric acids at low temperatures (around 10–20 °C) to introduce a nitro group selectively.
    • Deacetylation: Hydrolysis under reflux with hydrochloric acid removes the acetyl protecting group.
    • Deamination and Reduction: Diazotization with sodium nitrite in sulfuric acid followed by reduction with iron powder and acetic acid yields the desired aniline derivative.

One-Pot Synthesis Using Trifluoromethanesulfinate Salts (RSC Chemical Communications, 2019)

A more recent and efficient approach involves the use of trifluoromethanesulfinate salts (CF3SO2Na) for direct trifluoromethylation of aromatic amines:

  • Reagents: CF3SO2Na, triphenylphosphine (PPh3), silver fluoride (AgF), and the aromatic amine substrate.
  • Conditions:
    • The amine is mixed with CF3SO2Na and PPh3 in acetonitrile under nitrogen atmosphere.
    • The mixture is stirred at room temperature for 1 hour.
    • AgF is then added, and the reaction is heated to 50 °C for 5 hours.
  • Outcome: This method allows direct trifluoromethylation of aromatic amines with good yields (up to 87% under optimized conditions).
  • Advantages: This one-pot method avoids multiple protection/deprotection steps and harsh nitration conditions, offering a more straightforward synthetic route.

While the published examples focus on N-methyl anilines and other amines, the protocol can be adapted for methoxy-substituted anilines by selecting appropriately substituted aromatic amines as starting materials.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Acetylation-Nitration-Deacetylation-Reduction (Patent CN101168510A) 4-bromo-2-trifluoromethylaniline (adaptable) Acetic acid, Acetic anhydride, H2SO4, HNO3, NaNO2, Fe powder 50-100 °C acetylation; 10-20 °C nitration; reflux hydrolysis; reduction at 90-95 °C Not specified for methoxy derivative; typically high for bromo analogues Multi-step, requires careful temperature control, adaptable for methoxy substitution
One-Pot Trifluoromethylation (RSC 2019) Aromatic amine (e.g., N-methylaniline) CF3SO2Na, PPh3, AgF, MeCN Room temp 1 h, then 50 °C 5 h Up to 87% Mild conditions, efficient, adaptable to methoxy-substituted anilines by substrate choice

Research Findings and Notes

  • The acetylation step protects the amino group during nitration, preventing side reactions and ensuring regioselectivity.
  • Nitration under controlled temperature prevents over-nitration and decomposition.
  • Deacetylation and reduction steps restore the amino group, crucial for the final aniline structure.
  • The one-pot trifluoromethylation method is a breakthrough in simplifying the synthesis of trifluoromethylated amines, reducing reaction times and purification steps.
  • Analytical techniques such as NMR (1H, 13C, 19F) , MS , and chromatography are essential for confirming the structure and purity of the product.
  • The presence of the methoxy group affects electronic properties and reactivity, so reaction conditions may require fine-tuning when adapting methods from bromo-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3-Methoxy-5-(trifluoromethyl)aniline is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The trifluoromethyl group enhances the compound's bioactivity and selectivity, making it valuable in drug formulation.

Case Study:
A study on a new antirheumatic drug demonstrated that metabolites of this compound were identified during pharmacokinetic studies in animal models. The compound was found to undergo biotransformation, leading to the formation of active metabolites essential for therapeutic efficacy .

Agricultural Chemicals

Use in Agrochemicals:
This compound is integral to the formulation of various agrochemicals, including herbicides and fungicides. Its chemical properties contribute to effective pest control and management of unwanted plant growth.

Data Table: Applications in Agrochemicals

Application TypeSpecific UseBenefits
HerbicidesControl of broadleaf weedsEnhanced efficacy due to trifluoromethyl group
FungicidesProtection against fungal pathogensIncreased stability and effectiveness

Material Science

Development of Advanced Materials:
this compound is utilized in creating advanced materials such as polymers and coatings. Its stability and resistance to degradation make it suitable for applications requiring durable materials.

Example Application:
Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it applicable in high-performance coatings .

Analytical Chemistry

Reagent in Analytical Techniques:
The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other substances within complex mixtures. Its unique chemical properties allow for precise analytical outcomes.

Case Study:
In a study focused on environmental monitoring, this compound was employed as a standard for calibrating HPLC methods used to analyze pesticide residues in water samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Biological Activity

Overview

3-Methoxy-5-(trifluoromethyl)aniline (C8H8F3NO) is an organic compound characterized by a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C8H8F3NO
  • CAS Number : 349-55-3
  • Structure : The compound features an aromatic amine structure, which is common in many pharmaceutical agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can influence solubility and biological activity.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit spleen tyrosine kinase (SYK), an important target in cancer therapy. The mechanism involves binding to the active site or allosteric sites of the enzyme, thereby modulating its function and affecting cellular signaling pathways.

Biological Activity

The compound has been investigated for various biological activities:

  • Enzyme Inhibition : It serves as a building block for designing inhibitors of SYK, which is implicated in several cancers .
  • Antimicrobial Properties : Derivatives of this compound have shown promising results against various pathogens, indicating potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that compounds derived from this compound may possess anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits spleen tyrosine kinase
AntimicrobialActive against various pathogens
Anti-inflammatoryPotential anti-inflammatory effects

Case Study: Spleen Tyrosine Kinase Inhibition

A study focused on synthesizing derivatives of this compound demonstrated its efficacy as a SYK inhibitor. The compound was tested in vitro, showing IC50 values less than 0.5 mM, indicating strong inhibitory activity. This positions it as a promising candidate for further development in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves:

  • Nitration : Starting from 3-methoxyaniline, a nitro group is introduced.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder.
  • Final Product : The final product is purified through standard organic chemistry techniques.

Applications in Drug Development

The compound's structural features make it a valuable intermediate in synthesizing novel pharmaceuticals. Its derivatives are explored for their therapeutic properties across various fields, including oncology and infectious diseases . Furthermore, compounds containing the trifluoromethyl group have been linked to enhanced potency and metabolic stability, making them critical in drug discovery processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methoxy-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach starts with nitration of 3-methoxyaniline, followed by trifluoromethylation using reagents like CF₃I or CF₃Cu. The final step often involves catalytic hydrogenation to reduce nitro intermediates .

  • Key Variables :
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency .
    • Catalysts : Pd/C or Raney Ni are used for nitro group reduction, with temperatures between 50–80°C to avoid side reactions .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity.

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

  • ¹H NMR : The methoxy group appears as a singlet at ~3.8 ppm, while aromatic protons split into distinct patterns (e.g., doublets for para-substituted trifluoromethyl groups) .
  • ¹³C NMR : The CF₃ group resonates at ~125 ppm (q, J = 270 Hz), and the methoxy carbon at ~55 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 206.1. Fragmentation patterns confirm the loss of NH₂ (17 Da) or CF₃ (69 Da) .

Q. What are the primary chemical reactions of this compound, and how do substituents affect reactivity?

The amino group undergoes electrophilic substitution (e.g., acetylation), while the trifluoromethyl group stabilizes the ring against oxidation. The methoxy group directs electrophiles to the para position .

  • Example Reaction : Diazotization followed by coupling with β-naphthol yields azo dyes, useful in photophysical studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity.
  • Charge Distribution : The trifluoromethyl group withdraws electron density (-0.43 e), while the methoxy group donates (+0.18 e) .
  • Applications : Predicts sites for nucleophilic attack and guides functionalization strategies .

Q. What experimental strategies resolve contradictions in reported biological activities of trifluoromethyl-aniline derivatives?

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like kinase enzymes. For example, IC₅₀ values may vary due to assay conditions (e.g., pH or co-solvents) .
  • Metabolic Stability Studies : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which explains discrepancies in in vivo vs. in vitro efficacy .

Q. How does the trifluoromethyl group influence intermolecular interactions in crystal structures?

X-ray crystallography shows:

  • CF₃···π Interactions : Distance of ~3.4 Å between CF₃ and aromatic rings, contributing to lattice stability .
  • Hydrogen Bonding : The NH₂ group forms H-bonds with carbonyl acceptors (e.g., 2.1 Å bond length in cocrystals with succinic acid) .

Q. What methodologies validate the environmental stability and degradation pathways of this compound?

  • Photolysis Studies : Expose to UV light (254 nm) and analyze by HPLC-MS. Major degradation products include 3-methoxy-5-nitroaniline (via CF₃ loss) and quinones .
  • Hydrolysis Kinetics : Measure half-life in buffered solutions (pH 7.4, 37°C). The trifluoromethyl group slows hydrolysis (t₁/₂ > 72 hrs) compared to non-fluorinated analogs .

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFGJEYZCUWSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188453
Record name 5-(Trifluoromethyl)-m-anisidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-55-3
Record name 3-Methoxy-5-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-m-anisidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethyl)-m-anisidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-m-anisidine
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Synthesis routes and methods I

Procedure details

Hydrogenation of a solution of 3-methoxy-5-nitrobenzotrifluoride (6.19 g, 28 mmol) in MeOH (140 ml) in the presence of Pd—C (0.62 g, 10%), removal of the catalyst by filtration and concentration in vacuo of the resulting filtrate gives the title compound: API-MS: 190 [M-H]−; TLC: Rf=0.7 (EtOAc).
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-methoxy-3-nitro-5-(trifluoromethyl)benzene (8.50 g, 38.4 mmol) and 10% Pd/C (2.00 g, 1.88 mmol) in methanol (40 mL) was stirred under hydrogen balloon at rt for 24 h, and filtered through a pad of celite and concentrated to give the title product (7.2 g) as an orange solid
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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